4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom and a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole typically involves the following steps:
Bromination: The starting material, 2-(2-methylphenyl)-2H-1,2,3-triazole, undergoes bromination to introduce the bromine atom at the 4-position of the triazole ring.
Catalysts and Conditions: The bromination reaction is often carried out using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) or other suitable Lewis acids. The reaction is typically performed at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen bromide (HBr) derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and sodium hypochlorite (NaOCl).
Reduction: Common reducing agents include hydrogen gas (H2), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-), ammonia (NH3), and alkyl halides.
Major Products Formed:
Oxidation Products: Bromine oxides, bromate salts, and other oxidized derivatives.
Reduction Products: Hydrogen bromide (HBr) and other reduced derivatives.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the triazole ring.
Scientific Research Applications
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.
Biology: It can be used as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is similar to other brominated triazoles and phenyl derivatives. Some similar compounds include:
4-Bromo-2-(3-methylphenyl)-2H-1,2,3-triazole
4-Bromo-2-(4-methylphenyl)-2H-1,2,3-triazole
4-Bromo-2-(2-methoxyphenyl)-2H-1,2,3-triazole
Uniqueness: this compound is unique due to its specific substitution pattern on the triazole ring and the presence of the bromine atom. This combination of functional groups can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2411298-61-6 |
---|---|
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.